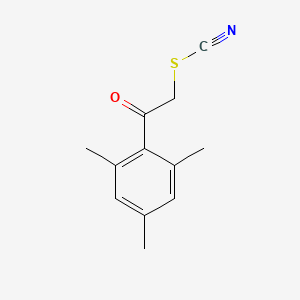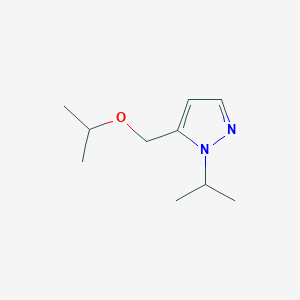
2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Aplicaciones Científicas De Investigación
Metabolic Profiling and Pharmacokinetics
Research has identified the metabolic pathways and pharmacokinetics of related compounds in the context of developing potent inhibitors for specific health conditions. For example, studies on L-735,524, a potent HIV-1 protease inhibitor, have detailed its metabolic profile in humans, including glucuronidation and N-oxidation pathways, which are crucial for understanding the drug's metabolism and excretion (Balani et al., 1995). Such insights are foundational in assessing the pharmacological efficacy and safety of new therapeutic agents.
Neuroprotective Applications
Compounds structurally related to 2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole have been investigated for their potential neuroprotective effects. This includes research on the prevention of neurodegenerative diseases, such as Parkinson's disease, by inhibiting specific metabolic pathways associated with neuronal damage. For instance, the adverse effects of MPTP, a neurotoxin that induces Parkinsonism, have been extensively studied to understand the mechanisms of neurodegeneration and explore potential therapeutic interventions (Langston et al., 1983).
Investigating Toxicity and Safety Profiles
Research on the toxicity and safety profiles of chemical compounds is critical for developing safe pharmaceuticals. Studies have explored the toxicological effects of compounds similar to this compound, providing valuable data on their potential risks and safe handling procedures. For instance, the investigation into the toxicity of 5F-ADB and diphenidine has shed light on the metabolic pathways and toxic effects of new psychoactive substances, which is crucial for public health and safety (Kusano et al., 2018).
Environmental and Occupational Health
Research into the environmental and occupational health impacts of chemical compounds, including isothiazolinone derivatives, highlights the importance of understanding and mitigating the risks associated with exposure to chemicals in the workplace or the environment. This includes studies on the hypersensitivity reactions and other health risks posed by exposure to specific chemical agents in occupational settings (Pazzaglia et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that this compound may be stable under a variety of conditions .
Propiedades
IUPAC Name |
2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGSYUOMMTWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)


![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)
![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)






![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)
![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)

